(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(morpholino)methanone

Description

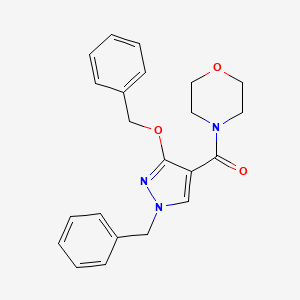

The compound "(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(morpholino)methanone" features a pyrazole core substituted at the 1-position with a benzyl group, at the 3-position with a benzyloxy group, and at the 4-position with a morpholino methanone moiety. This structure combines aromatic bulk (benzyl/benzyloxy) with the hydrogen-bonding capability of morpholine, making it a candidate for targeting enzymes or receptors in medicinal chemistry.

Properties

IUPAC Name |

(1-benzyl-3-phenylmethoxypyrazol-4-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c26-22(24-11-13-27-14-12-24)20-16-25(15-18-7-3-1-4-8-18)23-21(20)28-17-19-9-5-2-6-10-19/h1-10,16H,11-15,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNDLQKQYSAEON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(morpholino)methanone represents a novel class of pyrazole derivatives that have garnered attention for their potential biological activities, particularly in the context of cancer treatment and modulation of cellular processes. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

This structure includes a pyrazole core, which is known for its diverse pharmacological properties, and a morpholine group that enhances its bioactivity.

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. The following mechanisms have been proposed:

- mTORC1 Inhibition : Studies have shown that related pyrazole derivatives can reduce mTORC1 activity, leading to increased autophagy and disrupted autophagic flux, which is crucial for cancer cell survival .

- Cell Cycle Arrest : Some derivatives induce apoptosis in cancer cells by blocking the cell cycle at critical checkpoints, particularly in the sub-G1 phase .

- Inhibition of Kinesin Spindle Protein (KSP) : Compounds targeting KSP have been developed, which may provide insights into the potential utility of pyrazole derivatives in cancer therapy .

Biological Activity Overview

Table 1 summarizes the biological activities reported for this compound and related compounds.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives:

- MIA PaCa-2 Cell Line Study : Two selected compounds demonstrated submicromolar antiproliferative activity and were effective in modulating mTORC1 pathways, suggesting their potential as anticancer agents with unique mechanisms .

- HeLa Cell Study : Flow cytometry analysis revealed that certain pyrazole derivatives significantly induced apoptosis in HeLa cancer cells, showing promise as therapeutic agents against cervical cancer .

Structure-Activity Relationship (SAR)

The SAR studies conducted on pyrazole derivatives indicate that modifications to the benzyl and morpholine groups can significantly impact biological activity. Key findings include:

- The presence of electron-withdrawing groups on the phenyl ring enhances antiproliferative effects.

- Morpholine substitution appears critical for maintaining bioactivity and improving solubility.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of derivatives related to pyrazole compounds, including those similar to (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(morpholino)methanone. For instance, a related compound exhibited significant cytotoxicity against several cancer cell lines, including BT-474 and HeLa, with an IC50 value as low as 0.99 µM . This suggests that pyrazole derivatives can effectively inhibit cancer cell proliferation.

Table 1: Cytotoxicity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 10ec | BT-474 | 0.99 |

| 10aa | MCF-7 | 5.5 |

| 10ab | NCI-H460 | 3.2 |

Inhibitory Effects on Enzymes

Another significant application of this compound is its potential as an inhibitor of specific enzymes involved in cancer progression and other diseases. Research indicates that related compounds exhibit inhibitory activity against monoacylglycerol lipase (MAGL), an enzyme implicated in various physiological processes including pain and inflammation .

Table 2: MAGL Inhibitory Activities of Related Compounds

| Compound | IC50 (µM) |

|---|---|

| Compound A | 6.8 |

| Compound B | 12 |

| Compound C | >>200 |

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is critical for optimizing the efficacy of pyrazole derivatives. Studies have shown that modifications to the substituents on the pyrazole ring can significantly affect biological activity . For instance, replacing certain groups with larger or more polar substituents can enhance binding affinity to target proteins, thus improving therapeutic potential.

Case Study 1: Antitumor Efficacy

In a study involving a series of pyrazole derivatives, one compound demonstrated enhanced antitumor activity compared to its predecessors. The introduction of a morpholine moiety was found to improve solubility and bioavailability, leading to better therapeutic outcomes in vivo .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of pyrazole derivatives on MAGL, revealing that specific structural modifications led to a substantial increase in potency. For example, a compound with a piperidine substitution showed a threefold increase in inhibitory activity compared to its analogs lacking this feature .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound 4c : (5-Amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazol-4-yl)(morpholino)methanone

- Key Differences: Substituents: 5-Amino group and 2-hydroxy-2-phenylethyl at the pyrazole 1-position. Biological Relevance: Tested for anticancer and anti-inflammatory activity, suggesting that the hydroxy-phenylethyl group may enhance target engagement in these pathways.

- The amino group may facilitate hydrogen bonding, enhancing affinity for biological targets compared to the target compound’s benzyloxy group.

Fluorinated Analog : (1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(morpholino)methanone

- Key Differences :

- Substituents : Fluorine atoms on both benzyl and benzyloxy groups.

- Electronic Effects : Fluorine’s electron-withdrawing nature may increase metabolic stability and alter binding interactions.

- Comparison: Fluorination likely improves pharmacokinetic properties (e.g., half-life) but may reduce lipophilicity compared to the non-fluorinated target compound.

Pyridinyl-Containing Analog : 4-[1-benzoyl-4-(pyridin-2-yl)-1H-pyrazol-3-yl]morpholine

- Key Differences: Substituents: Pyridin-2-yl group at the pyrazole 4-position and benzoyl at the 1-position.

- Comparison : The pyridinyl group may enhance interactions with metal ions or polar residues in enzyme active sites, differing from the benzyl/benzyloxy groups’ hydrophobic interactions.

Physicochemical and Pharmacokinetic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.